molecular formula C10H18O B123641 Geraniol-D6 CAS No. 66063-44-3

Geraniol-D6

Cat. No.: B123641
CAS No.: 66063-44-3
M. Wt: 160.29 g/mol
InChI Key: GLZPCOQZEFWAFX-VXNAPGOLSA-N
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Description

Geraniol-D6 is a deuterated analog of geraniol, a naturally occurring monoterpenoid and alcohol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The deuteration of geraniol can significantly alter its physical and chemical properties, making it a valuable compound for various scientific research applications.

Scientific Research Applications

Geraniol-D6 has several scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect and reaction pathways.

    Biology: Employed in metabolic studies to investigate the incorporation and metabolism of deuterated compounds in biological systems.

    Medicine: Utilized in drug development to enhance the stability and bioavailability of pharmaceutical compounds through deuterium substitution.

    Industry: Applied in the production of deuterated solvents and reagents for nuclear magnetic resonance (NMR) spectroscopy.

Future Directions

The future directions for research on “(2E)-8,8,8-Trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol” could include exploring its potential uses in various fields such as pharmaceuticals, materials science, and chemical synthesis. Further studies could also investigate its physical and chemical properties in more detail .

Mechanism of Action

Target of Action

Geraniol, also known as d6-Geraniol, is an acyclic isoprenoid monoterpene isolated from the essential oils of aromatic plants . It has been suggested that geraniol could treat various diseases as a promising drug candidate . The potential targets of geraniol were identified using the Comparative Toxicogenomics Database (CTD) .

Mode of Action

Geraniol interacts with its targets and induces changes at the molecular level. For instance, it has been found to inhibit the activities of alanine aminotransferase and aspartate aminotransferase in serum . It also protects the hepatic mitochondrial function through suppression of hepatic mitochondrial ROS, mitochondrial electron transport chain enzyme activity, and mitochondrial DNA content .

Biochemical Pathways

Geraniol is involved in various biochemical pathways. It can be biosynthesized through two distinct pathways. In many plant species, geraniol is formed directly from GDP through the action of a plastidic terpene synthase . Additionally, geraniol and nerol are converted into citral by citrol dehydrogenase activity . The citral formed is subsequently deacetylated by citral lyase activity, forming methylheptenone .

Pharmacokinetics

The pharmacokinetics of geraniol involves its absorption, distribution, metabolism, and excretion (ADME). Following emulsified oral administration, geraniol amounts in the cerebrospinal fluid of rats ranged between 0.72 ± 0.08 μg/mL and 2.6 ± 0.2 μg/mL within 60 minutes . The absolute bioavailability values of oral formulations of emulsified geraniol were 92% . These properties impact the bioavailability of geraniol, influencing its therapeutic potential.

Result of Action

The molecular and cellular effects of geraniol’s action are diverse. It has been shown to exert a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, antioxidative, and antimicrobial activities, and hepatoprotective, cardioprotective, and neuroprotective effects . For instance, geraniol has been found to be effective against a broad range of cancers including breast, lung, colon, prostate, pancreatic, skin, liver, kidney and oral cancers .

Action Environment

The action, efficacy, and stability of geraniol can be influenced by environmental factors. For instance, the conversion of geraniol to less toxic geranyl acetate, which is an esterified derivative of geraniol, had a significant positive effect on productivity . This suggests that the environment in which geraniol is present can impact its action and efficacy.

Biochemical Analysis

Biochemical Properties

d6-Geraniol is involved in various biochemical reactions. It is converted from geranyl diphosphate (GPP) by geraniol synthase . Geraniol dehydrogenase specifically converts geraniol to geranial . Geraniol has been found to interact with enzymes such as alanine aminotransferase and aspartate aminotransferase . The nature of these interactions involves the conversion of geraniol to other compounds, contributing to its diverse biological activities.

Cellular Effects

d6-Geraniol has significant effects on various types of cells and cellular processes. It has been found to exhibit neuroprotective effects by binding to GABA and glycine receptors . It also inhibits the activation of nuclear factor kappa B (NF-κB) pathway and regulates the expression of nucleotide-binding oligomerization of NLRP3 inflammasome . These influences on cell function impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of d6-Geraniol involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation . For instance, it has been found to inhibit the activities of alanine aminotransferase and aspartate aminotransferase .

Temporal Effects in Laboratory Settings

Over time, the effects of d6-Geraniol can change in laboratory settings. Studies have shown that geraniol exhibits a half-life of 12.5 ± 1.5 min after intravenous administration to rats

Dosage Effects in Animal Models

The effects of d6-Geraniol can vary with different dosages in animal models. For instance, mice treated with 120 mg/kg of geraniol for 4 weeks showed increased anti-oxidative defenses with no signs of liver toxicity

Metabolic Pathways

d6-Geraniol is involved in the monoterpenoid biosynthesis pathway . It is converted from geranyl diphosphate (GPP) by geraniol synthase . This process involves enzymes such as geraniol dehydrogenase, which specifically converts geraniol to geranial .

Transport and Distribution

Studies have shown that geraniol can permeate across intestinal cells, suggesting that it may be transported and distributed in a similar manner .

Subcellular Localization

Geraniol synthase, the enzyme that produces geraniol, has been found to localize in the cytosol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Geraniol-D6 typically involves the deuteration of geraniol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of deuterated compounds like this compound involves large-scale catalytic exchange reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The deuterated product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Geraniol-D6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its fully saturated alcohol form using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of deuterated aldehydes or ketones.

    Reduction: Formation of fully saturated deuterated alcohols.

    Substitution: Formation of deuterated alkyl halides.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: The non-deuterated analog of Geraniol-D6, commonly found in essential oils.

    Nerol: A stereoisomer of geraniol with similar chemical properties.

    Linalool: Another monoterpenoid alcohol with a different structural arrangement.

Uniqueness

The uniqueness of this compound lies in its deuterium substitution, which imparts distinct physical and chemical properties. This makes it particularly useful in scientific research for studying isotope effects, enhancing drug stability, and improving analytical techniques.

Properties

IUPAC Name

(2E)-8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZPCOQZEFWAFX-VXNAPGOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC/C(=C/CO)/C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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